Tetrafenilborato de amonio

Descripción general

Descripción

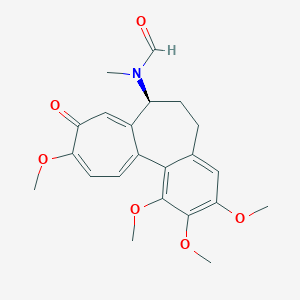

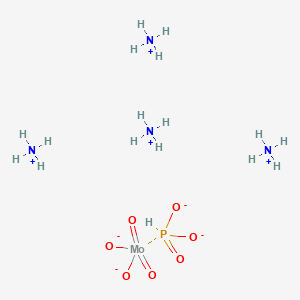

Ammonium tetraphenylborate (ATPB) is a white crystalline solid compound with a molecular weight of 441.48 g/mol, and a melting point of 314 °C. It is an organic salt of ammonium and tetraphenylborate, and is commonly used in the laboratory for a variety of applications. It is soluble in water, alcohol, and ether, and is an effective buffer in aqueous solutions.

Aplicaciones Científicas De Investigación

Propiedades Básicas

El Tetrafenilborato de amonio es un compuesto con la fórmula lineal NH4B(C6H5)4. Aparece como un polvo blanco y tiene un peso molecular de 337.27 . Por lo general, está disponible en la mayoría de los volúmenes, y se pueden considerar formas de alta pureza, submicrónicas y de nanopolvo .

Aplicaciones Industriales

El this compound se utiliza en diversas aplicaciones industriales. Se produce en muchos grados estándar, incluidos Mil Spec (grado militar); ACS, Reactivo y Grado Técnico; Grado Alimenticio, Agrícola y Farmacéutico; Grado Óptico, USP y EP/BP (Farmacopea Europea/Farmacopea Británica) y sigue las normas de ensayo ASTM aplicables .

Organocatalizador Termorreversible

Una de las aplicaciones únicas del this compound es su uso como organocatalizador termorreversible. En un estudio, se demostró que una sal de tetrametilguanidinio tetrafenilborato (TPB:TMG) sufre una disociación térmica reversible, liberando TMG libre . Este organocatalizador termorreversible se puede introducir fácilmente como aditivo en materiales industrialmente relevantes, como redes de poliuretano que contienen disulfuro (PU) que sufren intercambio de disulfuro en presencia de un catalizador básico .

Reprocesamiento de Redes Dinámicas

El this compound también se utiliza para el reprocesamiento acelerado de redes dinámicas con resistencia al fluencia. La notable reversibilidad de este catalizador activado térmicamente permite múltiples ciclos de reprocesamiento mientras se mantiene de forma efectiva un estado sin fluencia a la temperatura de servicio .

Redes Covalentes Adaptables (CAN)

El this compound juega un papel importante en el desarrollo de redes covalentes adaptables (CAN). Las CAN contienen enlaces covalentes dinámicos que exhiben reordenamiento de la cadena a pedido en respuesta a estímulos externos .

Resistencia al Fluencia

La adición del TPB:TMG termorreversible para prevenir la fluencia a temperaturas más bajas y también permite la reprocesabilidad de las redes de PU que contienen disulfuro a temperaturas elevadas .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

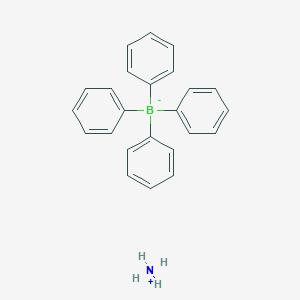

Ammonium tetraphenylborate (NH4B(C6H5)4) is a chemical compound that primarily targets electron traps . These traps play a crucial role in the formation of stable triplet states when the compound is excited by UV light .

Mode of Action

The compound undergoes a reversible thermal dissociation , releasing free tetramethyl guanidinium (TMG) . This thermally reversible organocatalyst can be readily introduced as an additive in industrially relevant materials such as disulfide-containing polyurethane networks (PU) that undergo disulfide exchange in the presence of a base catalyst .

Biochemical Pathways

The primary biochemical pathway affected by ammonium tetraphenylborate involves the capture of electrons on electron traps , leading to the formation of stable triplet states . This process is characterized by self-sensitized luminescence .

Pharmacokinetics

The solubility of ammonium tetraphenylborate in acetone, water, and their mixtures was studied, and it was found that the solubility in a mixed solvent passes through a maximum for all the salts .

Result of Action

The result of the action of ammonium tetraphenylborate is the formation of stable triplet states due to the capture of electrons on electron traps . This leads to self-sensitized luminescence . In addition, the compound’s reversible thermal dissociation allows for multiple reprocessing cycles while effectively maintaining a creep-free state at service temperature .

Action Environment

The action of ammonium tetraphenylborate can be influenced by environmental factors such as temperature. For instance, the compound undergoes a reversible thermal dissociation, which is a temperature-dependent process . Furthermore, the solubility of the compound, which can affect its bioavailability and efficacy, varies depending on the solvent used .

Análisis Bioquímico

Biochemical Properties

Ammonium tetraphenylborate is known to interact with various biomolecules. For instance, it has been observed to form π-facial hydrogen bonds with phenyl rings This interaction could potentially influence the behavior of enzymes and proteins that contain aromatic amino acids

Cellular Effects

It has been suggested that the compound may influence cellular processes by interacting with certain biomolecules For example, its ability to form hydrogen bonds with phenyl rings could potentially affect the structure and function of proteins within cells

Molecular Mechanism

It is known to form hydrogen bonds with phenyl rings , which could potentially influence the behavior of biomolecules at the molecular level

Temporal Effects in Laboratory Settings

It has been suggested that the compound may exhibit self-sensitized luminescence, indicating the formation of stable triplet states due to the capture of electrons on electron traps

Propiedades

IUPAC Name |

azanium;tetraphenylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.H3N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H3/q-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFYDLYRTYMBIL-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561024 | |

| Record name | Ammonium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14637-34-4 | |

| Record name | Ammonium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium tetraphenylborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.